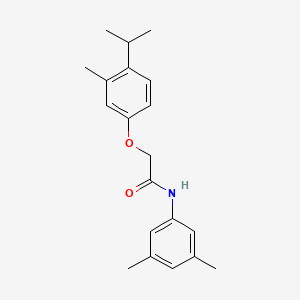![molecular formula C13H14N2O4 B5620662 4-[3-(2-nitrophenyl)acryloyl]morpholine CAS No. 21497-12-1](/img/structure/B5620662.png)
4-[3-(2-nitrophenyl)acryloyl]morpholine
Description
Synthesis Analysis
The synthesis of related compounds involves conventional solvent methods, where various techniques such as FTIR, H NMR, MS, and elemental analysis are used to identify the molecular structure. Single crystal X-ray crystallography is often employed to characterize the crystal structure, revealing important information about the spatial arrangement and confirming the successful synthesis of the target compound (El-Menyawy et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[3-(2-nitrophenyl)acryloyl]morpholine is typically determined using crystallography, revealing details such as space group, lattice parameters, and conformation. These structures often exhibit specific conformations, like the chair conformation in morpholine rings, which is crucial for understanding the compound's reactivity and properties (Şenel et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound often include transformations such as enamine addition, which can lead to various isomers. These reactions are influenced by conditions like kinetic or thermodynamic control and can result in products with specific configurations, as evidenced by studies on chromanes (Korotaev et al., 2017).
Physical Properties Analysis
The physical properties, such as optical properties, are often studied through techniques like the measurement of transmittance and reflectance. These studies can reveal important parameters like the absorption coefficient and optical band gap, which are vital for applications in materials science (El-Menyawy et al., 2013).
Chemical Properties Analysis
Spectroscopic methods, including FTIR and Raman spectroscopy, play a crucial role in understanding the chemical properties of compounds like this compound. These studies can provide insights into the effect of functional groups on characteristic frequencies and help in analyzing the fundamental modes of the compound (Arjunan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-13(14-7-9-19-10-8-14)6-5-11-3-1-2-4-12(11)15(17)18/h1-6H,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUBPDISOXYSF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280123 | |
| Record name | Morpholine, 4-(o-nitrocinnamoyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21497-12-1 | |
| Record name | Morpholine, 4-(o-nitrocinnamoyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21497-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(o-nitrocinnamoyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5620590.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5620602.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5620615.png)
![(3R*,4S*)-4-cyclopropyl-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620620.png)


![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5620636.png)
![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)
![2-methyl-N-(1,4-oxazepan-6-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5620641.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol](/img/structure/B5620670.png)
![5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5620678.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5620690.png)
![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)